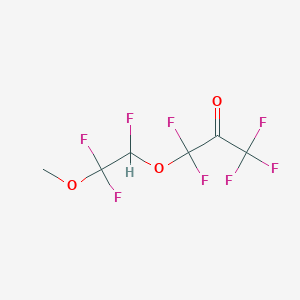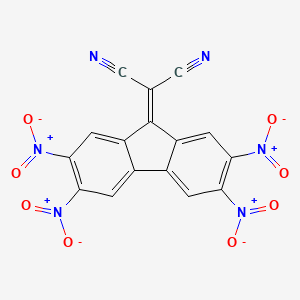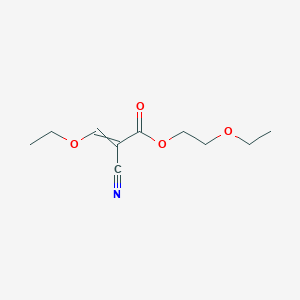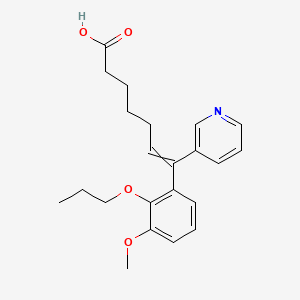
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.
Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.
Substitution Reactions: Introducing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic Processes: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for therapeutic properties.
Industry: Used in the production of specialty chemicals.
作用机制
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.
相似化合物的比较
Similar Compounds
7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.
7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.
7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.
Uniqueness
The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.
属性
CAS 编号 |
89667-62-9 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25) |
InChI 键 |
MYMIVIDUXKKQTK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
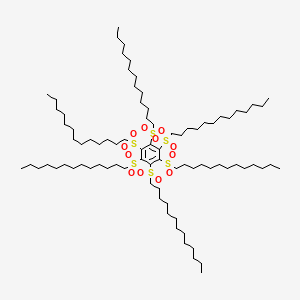
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
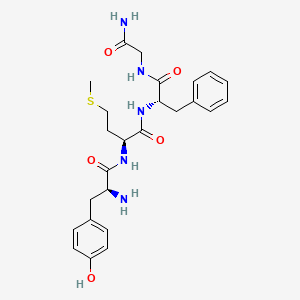
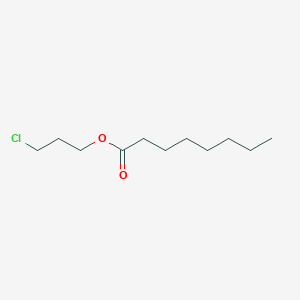
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

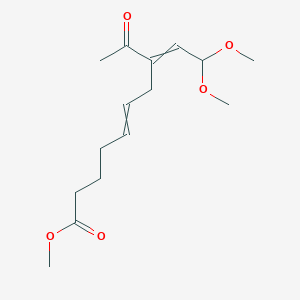
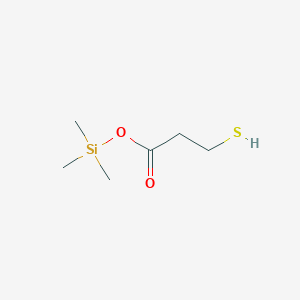
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
